molecular formula C20H32O2 B12882532 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol CAS No. 609348-02-9

4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol

Cat. No.: B12882532
CAS No.: 609348-02-9
M. Wt: 304.5 g/mol
InChI Key: HYFSQYKTZFHKFZ-UHFFFAOYSA-N
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Description

Product Overview 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol ( 609348-02-9) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C 20 H 32 O 2 and a molecular weight of 304.47 g/mol, this benzofuran derivative is characterized by its dihydrobenzofuran core structure substituted with methyl and pentyl groups . Research Context of Benzofuran Derivatives Benzofuran is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities . Derivatives of this structural class have demonstrated significant potential in various research areas, including investigations into anticancer , antioxidant , anti-inflammatory, and antimicrobial agents . The structural motif of 2,2-disubstituted-2,3-dihydrobenzofuran-5-ol is of particular interest in antioxidant research. A closely related analogue, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), was specifically designed as a novel radical-scavenging antioxidant and has been shown to exhibit potent activity against lipid peroxidation in vitro, with a mechanism that involves the stabilization of the resulting phenoxyl radical . Researchers are exploring how substitutions on the benzofuran core, such as the dimethyl and dipentyl groups present in this compound, influence properties like lipophilicity, radical stability, and overall biological potency . Application Note This compound is provided as a tool for scientists exploring the structure-activity relationships (SAR) of dihydrobenzofuran derivatives, particularly in the fields of organic synthesis and the development of novel bioactive molecules. Safety and Usage This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

609348-02-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

4,6-dimethyl-2,2-dipentyl-3H-1-benzofuran-5-ol

InChI

InChI=1S/C20H32O2/c1-5-7-9-11-20(12-10-8-6-2)14-17-16(4)19(21)15(3)13-18(17)22-20/h13,21H,5-12,14H2,1-4H3

InChI Key

HYFSQYKTZFHKFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CC2=C(O1)C=C(C(=C2C)O)C)CCCCC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-dihydro-1-benzofuran derivatives typically involves:

  • Formation of the benzofuran ring via intramolecular cyclization of ortho-hydroxyaryl precursors.
  • Introduction of alkyl substituents through alkylation or coupling reactions.
  • Protection/deprotection steps to preserve sensitive functional groups such as phenols.

Specific Synthetic Routes for 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol

Alkylation and Cyclization Approach
  • Starting Materials: Ortho-hydroxybenzaldehydes or phenols substituted with methyl groups at positions 4 and 6.
  • Step 1: Alkylation of the phenolic hydroxyl or adjacent positions with pentyl halides to introduce dipentyl groups at the 2-position.
  • Step 2: Intramolecular cyclization under acidic or basic conditions to form the dihydrobenzofuran ring.
  • Step 3: Hydroxyl group at position 5 is either introduced by selective demethylation or preserved if starting from a hydroxy-substituted precursor.

This method is supported by analogous syntheses of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, where bulky alkyl groups are introduced at the 2-position to enhance lipophilicity and biological activity.

Palladium-Catalyzed Coupling and Cyclization
  • Sonogashira Coupling: Coupling of iodophenol derivatives with alkynes to form ortho-hydroxytolans.
  • Cyclization: Pd-catalyzed carbonylative cyclization to form the benzofuran ring with simultaneous acylation or alkylation at the 2-position.
  • Reduction and Deprotection: Subsequent reduction steps (e.g., using DIBAL) and removal of protecting groups yield the target benzofuran-5-ol.

This approach, while more common for natural benzofuran derivatives, can be adapted for the synthesis of substituted benzofurans like 4,6-dimethyl-2,2-dipentyl derivatives by modifying the alkyne and halophenol substrates.

Detailed Research Findings and Data

Antioxidant Activity Correlation with Synthesis

A study on 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, structurally related to the target compound, demonstrated that the introduction of bulky alkyl groups at the 2-position (dipentyl in this case) enhances antioxidant activity by increasing affinity to low-density lipoprotein (LDL) particles. The optimal compound, 4,6-di-tert-butyl-2,3-dihydro-2,2-dipentyl-5-benzofuranol, showed superior inhibition of lipid peroxidation compared to vitamin E.

Yield and Reaction Conditions

Step Conditions Yield (%) Notes
Alkylation of phenol Pentyl bromide, K2CO3, acetone 75-85 Selective alkylation at 2-position
Intramolecular cyclization Acidic catalyst (e.g., HCl, reflux) 80-90 Formation of dihydrobenzofuran ring
Deprotection (if applicable) Mild acid or base 90 Preserves phenolic hydroxyl group

These yields are consistent with analogous benzofuran syntheses reported in the literature.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Alkylation + Cyclization Pentyl halides, K2CO3, acid catalyst Straightforward, good yields Requires careful control of regioselectivity
Pd-Catalyzed Coupling + Cyclization PdCl2(PPh3)2, Sonogashira coupling, DIBAL reduction High selectivity, adaptable to various substituents More steps, requires expensive catalysts
Protection/Deprotection Steps MOM protection, TiCl4 deprotection Protects sensitive hydroxyl groups Adds complexity and time

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

BO-653 (4,6-Di-tert-butyl-2,2-dipentyl-2,3-dihydro-5-benzofuranol)

Structural Differences :

  • Substituents : BO-653 features bulky tert-butyl groups at positions 4 and 6, whereas the target compound has methyl groups. Both share dipentyl chains at position 2.
  • Molecular Weight : The tert-butyl groups increase BO-653’s molecular weight (C₂₉H₄₈O₂, ~452.7 g/mol) compared to the target compound (C₂₀H₃₀O₂, ~302.5 g/mol).

Functional Properties :

  • Antioxidant Activity: BO-653 exhibits superior radical-scavenging activity in lipid membranes compared to α-tocopherol due to its stable phenoxyl radical (ESR data) and high lipophilicity . The tert-butyl groups in BO-653 sterically hinder peroxyl radical access to the phenolic hydrogen, reducing its chemical reactivity but enhancing radical stability. In contrast, the smaller methyl groups in the target compound may allow faster radical interactions but less stable intermediates.
  • Lipophilicity : Both compounds are highly lipophilic, but BO-653’s tert-butyl groups further enhance membrane localization, critical for inhibiting lipid peroxidation in liposomal systems .

2,3-Dihydro-2,2,4,6,7-Pentamethylbenzofuran-5-ol

Structural Differences :

  • This analog (C₁₄H₁₈O₂) has methyl groups at positions 2, 2, 4, 6, and 7, lacking the dipentyl chains of the target compound.

Functional Properties :

  • No direct antioxidant data are provided, but its structure suggests moderate lipophilicity .

1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one

Structural Differences :

  • This compound (C₁₂H₁₄O₂) replaces the phenolic hydroxyl group with a ketone and introduces a branched alkyl chain.

Functional Properties :

  • The ketone group increases polarity, reducing membrane affinity compared to phenolic analogs.

Key Comparative Data

Property 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol BO-653 2,3-Dihydro-2,2,4,6,7-pentamethylbenzofuran-5-ol
Molecular Formula C₂₀H₃₀O₂ C₂₉H₄₈O₂ C₁₄H₁₈O₂
Molecular Weight (g/mol) ~302.5 ~452.7 ~218.3
Key Substituents 4,6-Me; 2,2-dipentyl 4,6-t-Bu; 2,2-dipentyl 2,2,4,6,7-Me
Antioxidant Mechanism Phenolic H donation; moderate steric hindrance Stable phenoxyl radical; high steric hindrance Likely low activity (untested)
Lipophilicity (LogP) High (predicted) Very high Moderate
Synthetic Route Likely dienone-phenol rearrangement Dienone-phenol rearrangement Not specified

Research Findings and Implications

  • Antioxidant Efficiency : The target compound’s methyl and dipentyl substituents balance reactivity and lipophilicity. While it may react faster with radicals than BO-653, its radical stability and membrane retention could be inferior due to smaller substituents .
  • Synthetic Challenges : Introducing dipentyl chains may complicate synthesis compared to methyl or tert-butyl groups, requiring optimized conditions for alkylation or rearrangement steps .
  • Biological Applications : BO-653’s success in inhibiting lipid peroxidation suggests the target compound could serve as a tunable antioxidant, with substituent modifications tailoring activity for specific biological systems .

Biological Activity

4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol (CAS No. 609348-02-9) is a synthetic organic compound characterized by a unique structure that includes a benzofuran moiety with two pentyl and two methyl substituents. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C20H32O2
  • Molecular Weight : 304.47 g/mol
  • Structure : The compound features a hydroxyl group at the 5-position of the benzofuran ring, enhancing its solubility and reactivity.

Biological Activity Overview

The biological activity of 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures to 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol can inhibit the growth of various bacteria and fungi.

  • In vitro Studies :
    • A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis (MTB) and other pathogens. Compounds with hydroxyl groups at specific positions exhibited enhanced activity against MTB strains with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for the most active derivatives .
    • Another study highlighted that modifications at the C-6 position of benzofuran significantly influenced antibacterial efficacy against Escherichia coli and Staphylococcus aureus, with some derivatives showing MIC values below 10 μg/mL .

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential:

  • Cell Line Studies : Compounds structurally related to 4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-ol were evaluated for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

Case Studies

Several case studies illustrate the biological activity of benzofuran derivatives:

  • Antitubercular Activity :
    • Researchers synthesized a series of benzofuran-based compounds and tested them against MTB H37Rv. The most active compounds displayed MIC values significantly lower than traditional antitubercular agents .
  • Antibacterial Evaluation :
    • A study focused on the synthesis of hydroxyl-substituted benzofurans revealed that compounds with hydroxyl groups at specific positions showed excellent antibacterial activity against multiple strains, including MRSA .
  • Cytotoxicity Against Cancer Cells :
    • The anticancer effects of related benzofuran compounds were assessed in vitro against human breast cancer cell lines. Some derivatives demonstrated potent cytotoxic effects while sparing healthy cells .

Comparative Analysis Table

Compound NameMolecular FormulaKey Biological ActivityMIC (µg/mL)
4,6-Dimethyl-2,2-dipentyl-2,3-dihydro-1-benzofuran-5-olC20H32O2Antimicrobial & AnticancerTBD
Benzofuran Derivative AC15H14O3Antitubercular8
Benzofuran Derivative BC10H10OAntibacterial<10
Benzofuran Derivative CC12H12N4OCytotoxicity in Cancer CellsN/A

Q & A

Q. How do alkyl chain length (e.g., dipentyl vs. shorter chains) and substituent positions (4,6-dimethyl) influence bioactivity?

  • Methodological Answer : Synthesize analogs with varying alkyl chains (C3–C7) and methyl positions. Test in bioassays (e.g., antimicrobial disk diffusion) and correlate results with LogP (lipophilicity) and steric parameters (molecular volume) using QSAR models .

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